molecular formula C7H11N3 B067958 2-Propen-1-amine,3-(1-methyl-1H-imidazol-5-yl)-,(Z)-(9CI) CAS No. 192197-51-6

2-Propen-1-amine,3-(1-methyl-1H-imidazol-5-yl)-,(Z)-(9CI)

Cat. No.: B067958
CAS No.: 192197-51-6
M. Wt: 137.18 g/mol
InChI Key: CTDBCECOZUUNGW-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine is an organic compound that features an imidazole ring, a common structure in many biologically active molecules. The compound’s structure includes a prop-2-en-1-amine group, which is conjugated with the imidazole ring, potentially influencing its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine typically involves the formation of the imidazole ring followed by the introduction of the prop-2-en-1-amine group. Common synthetic routes may include:

    Imidazole Ring Formation: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Alkylation: The imidazole ring can be alkylated using methyl iodide to introduce the 1-methyl group.

    Conjugation with Prop-2-en-1-amine: The final step involves the conjugation of the imidazole ring with prop-2-en-1-amine, which can be achieved through a Heck reaction or a similar coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce dihydroimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.

Biology and Medicine

The compound’s imidazole ring is a common motif in many biologically active molecules, including drugs and natural products. It may be studied for its potential pharmacological properties, such as enzyme inhibition or receptor binding.

Industry

In industry, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine would depend on its specific biological target. Generally, imidazole-containing compounds can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Histamine: An imidazole-containing compound involved in immune responses.

    Clotrimazole: An antifungal medication with an imidazole ring.

    Metronidazole: An antibiotic and antiprotozoal medication.

Uniqueness

(Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine is unique due to its specific structural features, such as the conjugated prop-2-en-1-amine group, which may impart distinct chemical and biological properties compared to other imidazole derivatives.

Properties

IUPAC Name

(Z)-3-(3-methylimidazol-4-yl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-6-9-5-7(10)3-2-4-8/h2-3,5-6H,4,8H2,1H3/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDBCECOZUUNGW-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C=CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1/C=C\CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.